
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived tetrahydropyrimidine (THPM) compound. It is synthesized via a three-component condensation of benzaldehyde, ethyl acetoacetate, and urea, often catalyzed by heterogeneous systems such as 20% PMo7W5/kaolin (yield: 72%) or CuO@SiO2 nanocatalysts (yield: 85%) . Key physical properties include a melting point of 200–202°C (consistent with literature values) and a high isolated yield of 96% under optimized conditions . Spectral characterization (¹H NMR, ¹³C NMR) confirms its structure, with distinct signals for the ethyl ester (δ 1.10 ppm, triplet), methyl group (δ 2.27 ppm), and aromatic protons (δ 7.27–7.35 ppm) . The compound is commercially available with ≥98.0% purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction involves the acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The reaction typically employs ethanol as a solvent and requires reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using various catalysts and reaction conditions to enhance yield and purity. The use of different aldehydes and urea analogues can also lead to the production of derivatives with diverse biological activities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of DHPM derivatives. For instance, a study examined the activity of various DHPMs against Candida albicans and Cryptococcus neoformans. The results indicated that compounds with specific substitutions on the phenyl ring exhibited promising antifungal effects, demonstrating potential for development as antifungal agents .
Compound | MIC80 (µg/mL) | MIC50 (µg/mL) |
---|---|---|
2-k | 25 | 10 |
2-a | 30 | 12 |
The presence of a thio-ketone structure in the dihydropyrimidine ring was noted to enhance antifungal activity, suggesting structural modifications could yield more effective compounds .
Anticancer Activity
DHPM derivatives have also been investigated for their anticancer properties. A study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Biginelli Reaction
The Biginelli reaction is a well-known method for synthesizing DHPMs. This three-component reaction involving an aldehyde, urea (or its derivatives), and a β-keto ester has been extensively studied for its efficiency in producing various substituted DHPMs. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using this method with high yields .
Multicomponent Reactions
Recent advancements have shown that DHPMs can be synthesized using eco-friendly methods involving multicomponent reactions facilitated by catalysts derived from natural sources. This approach not only enhances yield but also minimizes environmental impact, aligning with sustainable chemistry practices .
Case Study 1: Antifungal Activity
In a controlled study, a series of DHPMs were tested against Candida species. The results demonstrated that compounds with specific structural modifications achieved lower MIC values compared to standard antifungal agents, suggesting their potential as novel antifungal therapies .
Case Study 2: Anticancer Properties
A derivative of DHPM was evaluated for its anticancer efficacy in vitro against human cancer cell lines. The compound exhibited significant cytotoxicity at low concentrations, indicating its potential as a lead compound for further development into anticancer drugs .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-neuroinflammatory effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituent Variations on the Aromatic Ring
- Fluoro-Substituted Derivatives: Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate derivatives (5a–f) are synthesized via CuCl2·2H2O catalysis.
- Heterocyclic Substituents : Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-THPM-5-carboxylate introduces a furan moiety, altering solubility and enabling applications in metal ion adsorption (e.g., cadmium uptake) .
- Thienyl and p-Tolyl Groups : Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-THPM-5-carboxylate and its p-tolyl analog modify steric and electronic profiles, impacting crystallinity and biological activity .
Ester Group Modifications
- Methyl Ester Analog : Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (Compound 16) exhibits reduced yield (39%) and altered solubility due to the shorter methyl chain, with a lower melting point (193–194°C) .
Physicochemical and Functional Properties
- Melting Points: Parent compound: 200–202°C . Bromo derivative (I): Not reported, but expected higher due to increased molecular weight . Methyl ester analog: 193–194°C .
- Spectral Data :
- Functional Applications :
- The parent compound is primarily a synthetic intermediate.
- Furan-substituted derivatives show promise in heavy metal adsorption , while dihydro analogs (e.g., Compound 2) are intermediates for bromination reactions .
Biological Activity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 5395-36-8) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 260.29 g/mol. The compound is typically synthesized through multicomponent reactions involving urea derivatives and aldehydes under various catalytic conditions . The synthesis process often yields high purity (>95%) and can be characterized using techniques such as NMR spectroscopy and melting point analysis .
Biological Activities
The biological activity of this compound has been investigated in various studies highlighting its potential pharmacological effects:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance, derivatives of tetrahydropyrimidines have shown significant antibacterial and antifungal activities against various pathogens. In vitro assays indicated that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
Research indicates that ethyl 6-methyl-2-oxo-4-phenyl derivatives exhibit notable antioxidant properties. These compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was assessed using various methodologies including DPPH and ABTS assays.
Anticancer Properties
The potential anticancer effects of ethyl 6-methyl-2-oxo-4-phenyl compounds have also been explored. Studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . Specific studies have shown cytotoxic effects against breast cancer cells (MCF7) and colon cancer cells (HT29).
The mechanisms underlying the biological activities of ethyl 6-methyl-2-oxo-4-phenyl compounds are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as enzyme inhibitors, affecting metabolic pathways in microbial cells or cancer cells.
- Interaction with Cellular Targets : Binding studies indicate that these compounds can interact with proteins such as bovine serum albumin, influencing their bioavailability and efficacy in biological systems .
- Modulation of Signaling Pathways : Ethyl 6-methyl derivatives may modulate key signaling pathways involved in inflammation and cell proliferation, contributing to their therapeutic effects.
Case Studies
Several case studies have highlighted the efficacy of ethyl 6-methyl derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of synthesized tetrahydropyrimidines exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Cytotoxicity Assessment : In a cytotoxicity assay against MCF7 breast cancer cells, ethyl 6-methyl derivatives showed IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Q & A
Q. Basic: What are the common synthetic routes for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is primarily synthesized via the Biginelli reaction , a one-pot multicomponent condensation of benzaldehyde, ethyl acetoacetate, and urea. Five distinct routes (A–E) have been reported, yielding 38–62% depending on reaction conditions (Table 1) . For example:
- Route A : 58% yield using ethanol as solvent, 120°C for 2 hours.
- Route B : 62% yield with a modified catalyst system.
Advanced methods employ heterogeneous catalysts like 20% PMo₇W₅/kaolin, which enhances efficiency under optimized conditions (Table 5, ).
Table 1. Yield Variation Across Synthetic Routes
Route | Solvent | Catalyst | Yield (%) |
---|---|---|---|
A | Ethanol | None | 58 |
B | Ethanol | Acidic catalyst | 62 |
C | DMF | Base | 31 |
D | Dioxane | – | 40 |
E | Toluene | K₂CO₃ | 38 |
Q. Basic: What is the reaction mechanism of the Biginelli synthesis?
The mechanism involves N-acyliminium ion intermediates , not aldol condensation. NMR studies confirm that benzaldehyde and urea first condense to form an N-acyliminium ion, which reacts with ethyl acetoacetate to yield open-chain ureides. Cyclization then produces the tetrahydropyrimidine core .
Q. Advanced: How do catalysts influence synthesis efficiency?
Catalysts significantly impact yield and reaction time. For instance:
- 20% PMo₇W₅/kaolin achieves ~75% yield in 3 hours under solvent-free conditions .
- Microwave irradiation with KOtBu reduces reaction time to 10 minutes, yielding 85–92% .
Comparative studies show that Brønsted acids (e.g., HCl) yield <50%, while Lewis acids (e.g., ZrCl₄) improve regioselectivity but require higher temperatures.
Q. Advanced: How can microwave irradiation optimize synthesis?
Microwave (MW) methods enhance reaction kinetics:
- MW conditions : 300 W, 80°C, 10 minutes, yielding 85–92% with ethanol/KOtBu.
- Conventional heating : 6–8 hours, yielding 70–75% .
MW minimizes side products and simplifies purification (ice-water wash only) .
Q. Advanced: What are the challenges in N-arylation of this compound?
N-arylation using iodobenzene fails under copper catalysis due to solvent/base incompatibility. Screening identified:
- Optimal conditions : Toluene, K₂CO₃ (1.2 eq.), 24 hours, yielding ~45% .
- Poor solvents : DMF (no reaction), acetonitrile (<10% yield).
Q. Advanced: How to synthesize brominated derivatives?
Bromination of the methyl group (C6) in acetic acid yields ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Subsequent nucleophilic substitution with malononitrile or ethyl cyanoacetate produces cyclopenta[d]pyrimidine derivatives (Scheme 1) .
Q. Advanced: What biological activities have been studied?
- Antitubercular : Compounds 4a and 4d show MIC values of 6.25 µg/mL against M. tuberculosis H37Rv .
- Enzyme inhibition : Ki values against hCA I (429–531 nM), hCA II (392–531 nM), AChE (68–97 nM), and BChE (105–214 nM) .
Table 2. Biological Activity Data
Target | Ki (nM) | Reference Compound (Ki) |
---|---|---|
hCA I | 429–531 | Acetazolamide (281) |
AChE | 68–97 | Tacrine (396) |
Q. Advanced: Are there contradictions in reaction mechanisms or yields?
- Mechanism : Early studies proposed aldol condensation, but NMR evidence supports N-acyliminium intermediates .
- Yields : Catalyst-free routes yield ≤62% , while PMo₇W₅/kaolin improves to 75% . Discrepancies arise from solvent polarity and acid strength.
Q. Basic: How to characterize the compound?
- 1H NMR : Peaks at δ 2.59 (CH₃), 3.58 (OCH₃), 7.43–7.61 (Ar-H + NH) .
- Elemental analysis : C (63.93%), H (4.95%), N (11.47%) .
- Melting point : 181–185°C (lit.) .
Q. Advanced: What are the physicochemical properties?
Key properties include:
Property | Value |
---|---|
LogP | 2.67 |
PSA | 67.43 Ų |
Melting point | 181–185°C |
Boiling point | 384.8±42.0°C |
Density | 1.2±0.1 g/cm³ |
Data from experimental measurements and computational models .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMNHHAUVFEMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277536 | |
Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-36-8 | |
Record name | 5395-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5395-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5395-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5395-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.